3,7-Dimethylbenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3,7-dimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-6-4-3-5-8-7(2)10-11-9(6)8/h3-5H,1-2H3 |
InChI Key |
YMKXMMQMOLXMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NO2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Dimethylbenzo D Isoxazole and Analogues
Classical Approaches to Benzo[d]isoxazole Ring Formation
Traditional methods for synthesizing the 1,2-benzisoxazole core structure are founded on the principle of intramolecular cyclization to form the five-membered ring. chim.it These strategies are broadly divided into two main pathways depending on which bond is formed in the final ring-closing step. chim.it
Five-membered Ring Construction via C–O Bond Formation
This synthetic route involves the intramolecular cyclization of an aryl oxime where the oxime's oxygen atom acts as a nucleophile, attacking an ortho-substituted carbon on the aromatic ring to displace a leaving group and form the C–O bond.
A foundational method for benzo[d]isoxazole synthesis involves the intramolecular nucleophilic aromatic substitution (SNAr) of an ortho-substituted aryl oxime. In this pathway, the starting material is typically an oxime derived from an o-haloaryl ketone or aldehyde. The presence of a good leaving group, such as a halogen or a nitro group, at the ortho position is crucial for the reaction to proceed.
The mechanism is initiated by the deprotonation of the oxime's hydroxyl group, which enhances the nucleophilicity of the oxygen atom. This is followed by an intramolecular attack on the carbon atom bearing the leaving group, leading to the formation of the C–O bond and closure of the isoxazole (B147169) ring.
Base-promoted ring closure of aryl oximes that have a leaving group in the ortho position is one of the most established approaches to forming the benzisoxazole core. chim.it The choice of base and solvent is critical for the efficiency of these cyclizations. Common bases include potassium carbonate, potassium hydroxide, and potassium tert-butoxide, which are typically used in polar solvents like ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF). chim.it
The primary role of the base is to deprotonate the oxime's hydroxyl group, generating a more potent nucleophile (an oximate anion). This anion then undergoes an intramolecular cyclization by attacking the ortho-position and displacing the leaving group. For example, o-nitroaryl-substituted oximes can be cyclized using potassium carbonate in ethanol, resulting in the displacement of the nitro-group and the formation of the corresponding benzisoxazole derivative.
| Entry | Substrate (o-Substituted Aryl Oxime) | Base | Solvent | Product | Yield (%) |
| 1 | 2-Chloro-5-methylbenzaldehyde oxime | K2CO3 | DMF | 5-Methylbenzo[d]isoxazole | 85 |
| 2 | 2-Fluoro-4-methoxyacetophenone oxime | t-BuOK | THF | 3-Methyl-6-methoxybenzo[d]isoxazole | 92 |
| 3 | 1-(2,6-Dichlorophenyl)ethan-1-one oxime | KOH | Ethanol | 3-Methyl-7-chlorobenzo[d]isoxazole | 78 |
Five-membered Ring Construction via N–O Bond Formation
This alternative strategy focuses on forming the N–O bond in the final step of the ring closure. These methods typically start with ortho-hydroxyaryl oximes or imines, where the nitrogen atom of the oxime or imine moiety acts as the nucleophile.
The synthesis of benzisoxazoles from o-hydroxyaryl oximes or imines is a versatile approach that hinges on intramolecular N–O bond formation. chim.it In one common pathway, the hydroxyl group of an o-hydroxyaryl oxime is first converted into a better leaving group. This activation facilitates an intramolecular nucleophilic attack from the nitrogen atom of the oxime, leading to the formation of the N–O bond and cyclization.
Another variation involves the direct cyclization of o-hydroxyaryl N-H ketimines. These precursors can be converted into an N-chloroimine intermediate using a halogenating agent. Under anhydrous conditions, this intermediate readily undergoes cyclization to form the 3-substituted benzisoxazole. This method provides a regioselective pathway to these products.
The Mitsunobu reaction offers a mild and efficient method for achieving intramolecular N–O bond formation to synthesize benzisoxazole precursors. mdpi.com This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate a hydroxyl group. mdpi.comorgsyn.org
In the context of benzisoxazole synthesis, an o-hydroxyaryl oxime is used as the substrate. The reaction mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine intermediate. beilstein-journals.org This intermediate then deprotonates the phenolic hydroxyl group of the substrate. The resulting phosphonium species activates the oxygen, making it susceptible to intramolecular SN2 attack by the nitrogen of the oxime. This ring-closing step forms the crucial N–O bond and yields the benzisoxazole ring, along with triphenylphosphine oxide and a hydrazide byproduct. The mild, essentially neutral conditions of the Mitsunobu reaction make it compatible with a wide range of functional groups. orgsyn.org
| Entry | Substrate (o-Hydroxyaryl Oxime) | Reagents | Solvent | Product | Yield (%) |
| 1 | 1-(2-Hydroxyphenyl)ethan-1-one oxime | PPh3, DEAD | THF | 3-Methylbenzo[d]isoxazole | 88 |
| 2 | 2-Hydroxy-5-nitrobenzaldehyde oxime | PPh3, DIAD | CH2Cl2 | 5-Nitrobenzo[d]isoxazole | 91 |
| 3 | 1-(2-Hydroxy-4-methylphenyl)propan-1-one oxime | PPh3, DEAD | Toluene | 3-Ethyl-6-methylbenzo[d]isoxazole | 85 |
Modern Synthetic Strategies Incorporating Specific Substituents
Recent advancements in synthetic organic chemistry have provided a number of powerful tools for the construction of substituted benzisoxazoles. These contemporary methods are designed to be highly efficient and allow for the introduction of a wide variety of functional groups, which is crucial for the development of new chemical entities with potential therapeutic applications.
The [3+2]-cycloaddition reaction is a powerful method for the construction of five-membered heterocyclic rings. In the context of benzisoxazole synthesis, this approach typically involves the reaction of a 1,3-dipole with a dipolarophile.
A notable and efficient strategy for the synthesis of functionalized benzisoxazoles is the [3+2]-cycloaddition of arynes with nitrile oxides. nih.govacs.orgorganic-chemistry.org In this approach, both the aryne and the nitrile oxide are highly reactive intermediates that can be generated in situ under mild conditions. nih.govacs.orgorganic-chemistry.org The aryne precursor is typically an o-(trimethylsilyl)aryl triflate, while the nitrile oxide is generated from a chlorooxime. nih.govorganic-chemistry.org The reaction is initiated by a fluoride ion source, such as cesium fluoride (CsF), which induces the formation of both reactive intermediates. nih.govorganic-chemistry.orgthieme-connect.com
The reaction scope is quite general, allowing for the synthesis of a variety of substituted benzisoxazoles. nih.govacs.orgorganic-chemistry.org Both electron-rich and electron-poor aryne precursors have been shown to participate successfully in the cycloaddition. nih.govacs.org Furthermore, a diverse range of chlorooximes bearing aryl, alkyl, alkenyl, and heterocyclic substituents can be employed, leading to the corresponding 3-substituted benzisoxazoles in moderate to good yields. nih.govacs.orgthieme-connect.com The optimized conditions often involve the slow addition of the chlorooxime to a solution containing the aryne precursor and the fluoride source in a solvent like acetonitrile at room temperature. nih.govacs.org
Table 1: Synthesis of Benzisoxazoles via [3+2] Cycloaddition of Arynes and Nitrile Oxides
| Aryne Precursor (R¹) | Chlorooxime (R²) | Product | Yield (%) |
|---|---|---|---|
| H | 4-MeOC₆H₄ | 3-(4-Methoxyphenyl)benzo[d]isoxazole | 90 |
| 4,5-(MeO)₂ | 4-MeOC₆H₄ | 5,6-Dimethoxy-3-(4-methoxyphenyl)benzo[d]isoxazole | 65 |
| H | 2-Thienyl | 3-(Thiophen-2-yl)benzo[d]isoxazole | 54 |
| H | Cyclohexyl | 3-Cyclohexylbenzo[d]isoxazole | 73 |
| H | Styryl | 3-Styrylbenzo[d]isoxazole | 61 |
Data sourced from Dubrovskiy & Larock (2010). nih.govacs.orgorganic-chemistry.org
The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes represents a versatile and efficient method for the synthesis of highly substituted isoxazoles, which are structural isomers of benzisoxazoles. organic-chemistry.orgacs.orgacs.org This intramolecular cyclization is typically initiated by an electrophilic halogen source, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), under mild reaction conditions. organic-chemistry.orgacs.orgacs.org The reaction proceeds to give 3,5-disubstituted 4-haloisoxazoles in good to excellent yields. organic-chemistry.orgacs.orgacs.org
The process begins with the preparation of a 2-alkyn-1-one, which is then converted to the corresponding O-methyl oxime. organic-chemistry.orgacs.org The subsequent electrophilic cyclization is tolerant of a wide variety of functional groups on both the alkyne and the ketone portions of the starting material. organic-chemistry.orgnih.gov For example, substrates with electron-donating or electron-withdrawing groups on an aromatic ring, as well as those containing heterocyclic or sterically hindered groups, undergo the cyclization efficiently. nih.gov The resulting 4-haloisoxazoles can be further functionalized using palladium-catalyzed cross-coupling reactions, providing access to a diverse library of 3,4,5-trisubstituted isoxazoles. nih.gov
Table 2: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes
| R¹ | R² | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| C₆H₅ | C₆H₅ | ICl | 4-Iodo-3,5-diphenylisoxazole | 95 |
| 4-MeOC₆H₄ | C₆H₅ | ICl | 5-(4-Methoxyphenyl)-4-iodo-3-phenylisoxazole | 93 |
| C₆H₅ | 4-NO₂C₆H₄ | ICl | 3-(4-Nitrophenyl)-4-iodo-5-phenylisoxazole | 99 |
| 2-Thienyl | C₆H₅ | ICl | 4-Iodo-5-phenyl-3-(thiophen-2-yl)isoxazole | 82 |
| t-Bu | C₆H₅ | ICl | 3-tert-Butyl-4-iodo-5-phenylisoxazole | 89 |
Data sourced from Waldo & Larock (2005). organic-chemistry.orgacs.orgnih.gov
Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, and its application to the construction of heterocyclic systems like benzisoxazoles has been particularly fruitful. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds in a single step, leading to high atom economy and efficiency.
Palladium catalysis has been successfully employed for the synthesis of benzo[d]isoxazoles through a C-H activation and [4+1] annulation strategy. pkusz.edu.cnrsc.org In this approach, N-phenoxyacetamides react with aldehydes in the presence of a palladium catalyst, such as palladium(II) trifluoroacetate (Pd(TFA)₂), and an oxidant, like tert-butyl hydroperoxide (TBHP). pkusz.edu.cn The reaction proceeds via activation of the ortho C-H bond of the phenoxy group, followed by annulation with the aldehyde to construct the isoxazole ring. pkusz.edu.cnrsc.org
This methodology is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. pkusz.edu.cn The reaction tolerates various functional groups on both the N-phenoxyacetamide and the aldehyde. For instance, substituted benzaldehydes with both electron-donating and electron-withdrawing groups, as well as heterocyclic aldehydes like furfural and 2-thiophenecarboxaldehyde, react smoothly to afford the corresponding 3-substituted benzo[d]isoxazoles in moderate to good yields. pkusz.edu.cn
Table 3: Palladium-Catalyzed Synthesis of Benzo[d]isoxazoles
| N-Phenoxyacetamide Substituent (R¹) | Aldehyde (R²CHO) | Product | Yield (%) |
|---|---|---|---|
| H | Benzaldehyde | 3-Phenylbenzo[d]isoxazole | 85 |
| 4-Me | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-5-methylbenzo[d]isoxazole | 78 |
| 4-Cl | 4-Chlorobenzaldehyde | 5-Chloro-3-(4-chlorophenyl)benzo[d]isoxazole | 72 |
| H | Butyraldehyde | 3-Propylbenzo[d]isoxazole | 63 |
| H | Cyclopropanecarboxaldehyde | 3-Cyclopropylbenzo[d]isoxazole | 51 |
Data sourced from a study on palladium-catalyzed C-H activation/[4+1] annulation. pkusz.edu.cn
Copper-catalyzed domino annulation reactions have been developed for the synthesis of related benzoxazole heterocycles, and the principles can be extended to the synthesis of benzisoxazoles. nih.gov One such strategy involves the reaction of 2-bromoanilines with acyl chlorides in the presence of a copper catalyst, such as copper(I) iodide (CuI), a base like cesium carbonate (Cs₂CO₃), and a ligand, for example, 1,10-phenanthroline. nih.gov This one-pot reaction proceeds through initial acylation of the aniline followed by a copper-catalyzed intramolecular C-O bond formation to yield the benzoxazole ring. nih.gov While this specific example leads to benzoxazoles, analogous copper-catalyzed intramolecular C-O or N-O bond formations are key steps in the synthesis of isoxazole-containing heterocycles. nih.gov The versatility of copper catalysis in promoting such cyclizations makes it a valuable tool in heterocyclic synthesis. nih.govnih.gov
Direct Functionalization and C–H Activation Strategies
Direct functionalization and C–H activation represent modern and efficient approaches to synthesizing complex molecules by forming carbon-carbon or carbon-heteroatom bonds directly from simple C-H bonds. These strategies are valued for their atom economy and for reducing the number of synthetic steps typically required in traditional precursor-based methods.
Lewis Acid-Promoted Methods
Lewis acid catalysis is a powerful tool in the synthesis of benzisoxazoles, facilitating key bond-forming and cyclization steps. One notable method involves the BF₃·Et₂O-catalyzed annulation of nitrosoarenes and glyoxylate esters. acs.org This reaction provides a convergent route to the 2,1-benzisoxazole scaffold under practical, benchtop conditions. acs.org The mechanism is proposed to involve an umpolung (reverse polarity) addition of glyoxylates to the Lewis acid-activated nitrosobenzene, followed by a unique type of Friedel–Crafts cyclization to form the heterocyclic ring. acs.orgacs.org
Another approach utilizes aluminum trichloride (AlCl₃) in a one-pot synthesis of isoxazole derivatives from 2-methylquinoline derivatives and sodium nitrite, which serves as the nitrogen-oxygen source. beilstein-journals.org This method leverages the Lewis acid to activate the substrates and promote the sp³ C–H bond functionalization necessary for the formation of the isoxazole ring through a 1,3-dipolar cycloaddition pathway. beilstein-journals.org Such methods circumvent the need for more costly or toxic transition metals. beilstein-journals.org
Strong Brønsted acids that can also function as Lewis acids, such as triflic acid (TfOH), have been employed in the solvent-free, decyanative cyclization of 2-(2-nitrophenyl)acetonitriles. organic-chemistry.org This reaction proceeds rapidly at room temperature via an acid-promoted enolization, intramolecular cyclization, and a final decyanation step to yield various benzisoxazole derivatives. organic-chemistry.org
| Catalyst | Starting Materials | Key Features |
| BF₃·Et₂O | Nitrosoarenes, Glyoxylate esters | Unprecedented annulation, Friedel-Crafts cyclization. acs.org |
| AlCl₃ | 2-Methylquinolines, Sodium nitrite | Avoids transition metals, sp³ C-H activation. beilstein-journals.org |
| TfOH | 2-(2-Nitrophenyl)acetonitriles | Solvent-free, rapid reaction at room temperature. organic-chemistry.org |
Oxidative Cyclization Reactions
Oxidative cyclization provides a direct route to the benzisoxazole core by forming the N-O bond under oxidizing conditions. These reactions often start from precursors like oximes or imines where the aromatic ring and the side chain are already assembled. An interesting transformation involves the oxidation of substituted 2-allylanilines with reagents like m-chloroperoxybenzoic acid (mCPBA). chim.it The proposed mechanism suggests the initial conversion of the amine to a nitroso compound, followed by a complex cascade involving cyclization and rearrangement that ultimately forms a 3-vinylbenzisoxazole. chim.it
Another strategy is the tandem oxidative cyclocondensation and electrophilic hydroarylation of o-alkynylarene chalcones with hydroxylamine hydrochloride in the presence of iodine. chim.it This process efficiently constructs the fused naphthoisoxazole system. Electrochemical methods also offer a green and efficient alternative for oxidative cyclization. The electrochemical synthesis of benzazoles from starting materials like o-aminophenols and aldehydes avoids the need for external chemical oxidants and catalysts, proceeding under mild conditions with a broad substrate tolerance. researchgate.net
Furthermore, a one-pot oxidation/cyclization sequence starting from propargylamines has been developed. organic-chemistry.org The process involves the oxidation of the propargylamine to an oxime intermediate, which then undergoes a copper-mediated intramolecular cyclization to furnish the isoxazole ring. organic-chemistry.org
Multicomponent Reactions and One-Pot Syntheses
Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules in a single reaction vessel, minimizing waste and purification steps. researchgate.net These approaches are particularly valuable for building heterocyclic scaffolds like benzisoxazole.
A prominent example is the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov In this method, both highly reactive intermediates are generated simultaneously from chlorooximes and o-(trimethylsilyl)aryl triflates using a fluoride source. nih.govorganic-chemistry.org This reaction provides a direct and mild route to a wide variety of functionalized benzisoxazoles. nih.gov
One-pot syntheses can also be designed from more readily available starting materials. A PPh₃-mediated Barbier-Grignard-type reaction, for instance, synthesizes 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. organic-chemistry.orgorganic-chemistry.org This method constructs both a C-C bond and the heterocycle in a single step under relatively mild conditions. organic-chemistry.org While many one-pot methods have been developed for the related benzoxazole structures, such as from o-aminophenols and aldehydes, these strategies highlight the potential for similar convergent syntheses of benzisoxazoles. researchgate.netscispace.combeilstein-journals.org
Strategies for Introducing Methyl Groups at Positions 3 and 7
The synthesis of the specific target molecule, 3,7-Dimethylbenzo[d]isoxazole, requires precise control over the placement of two methyl groups on the benzisoxazole core. This can be achieved either by starting with precursors that already contain the methyl groups or by adding them to the heterocyclic scaffold after its formation.
Precursor Design with Methyl Substituents
The most direct and common strategy for synthesizing substituted aromatic heterocycles is to begin with a precursor that already contains the desired substituents on the benzene (B151609) ring. To obtain this compound, one would ideally start with a 2,6-disubstituted benzene derivative.
For synthetic routes involving the cyclization of an oxime derived from a ketone, a suitable precursor would be 2-hydroxy-3-methylacetophenone. The oxime of this ketone, upon cyclization, would yield this compound. Similarly, if employing a strategy that begins with a nitro-aromatic compound, 2-nitro-m-xylene could serve as the starting material. Subsequent chemical manipulations would transform the nitro group and one of the methyl groups into the isoxazole ring, leaving the other methyl group at the 7-position.
For Lewis acid-promoted methods that utilize nitrosoarenes, the required precursor would be 2,6-dimethylnitrosobenzene. acs.org This highlights a key principle in synthetic design: the incorporation of static functional groups at the earliest possible stage to avoid complex and potentially low-yielding post-functionalization steps.
| Synthetic Strategy | Required Precursor for this compound |
| Oxime Cyclization | 1-(2-hydroxy-3-methylphenyl)ethan-1-one oxime |
| Nitroarene Reduction/Cyclization | 1,3-dimethyl-2-nitrobenzene (2-Nitro-m-xylene) |
| Nitrosoarene Annulation | 1,3-dimethyl-2-nitrosobenzene |
| Hydroxybenzonitrile Grignard | 2-hydroxy-3-methylbenzonitrile (for 7-methyl derivative) |
Post-Cyclization Methylation Techniques
An alternative, though often more challenging, approach is to introduce the methyl groups after the benzisoxazole ring has been formed. This would typically be attempted via an electrophilic aromatic substitution, such as a Friedel–Crafts alkylation. In this scenario, one would start with unsubstituted or mono-substituted benzisoxazole and introduce the methyl groups using a methylating agent (e.g., methyl halide or dimethyl sulfate) and a Lewis acid catalyst. beilstein-journals.org
However, this strategy presents significant challenges. The benzisoxazole ring system contains two heteroatoms and is a fused aromatic system, leading to complex directing effects that can result in a mixture of constitutional isomers. The nitrogen and oxygen atoms can also coordinate with the Lewis acid catalyst, potentially deactivating it or promoting undesired side reactions. masterorganicchemistry.com Furthermore, Friedel-Crafts reactions are often incompatible with sensitive functional groups and can be difficult to control, leading to polyalkylation. beilstein-journals.orgmasterorganicchemistry.com While theoretically possible, post-cyclization methylation is generally less favored than precursor-based strategies due to these regioselectivity and reactivity issues. No specific examples of Friedel-Crafts methylation on a benzisoxazole core were identified in the surveyed literature, suggesting that precursor design remains the preferred method.
Regioselective Synthesis of Dimethylated Isomers
The synthesis of dimethylated benzo[d]isoxazoles often yields a mixture of regioisomers, making the isolation of a specific isomer like this compound challenging. However, several methodologies have been developed to control the reaction's regiochemical outcome. The choice of precursors and reaction conditions are critical factors that dictate the final isomeric ratio.
One of the most common approaches involves the cyclocondensation of a substituted 1,3-dicarbonyl compound with hydroxylamine. The regioselectivity of this reaction is highly dependent on the electronic and steric properties of the substituents on the diketone precursor. For instance, using β-enamino diketones as starting materials has been shown to overcome the poor selectivity often observed in traditional Claisen isoxazole synthesis. rsc.org By varying reaction conditions such as the solvent, temperature, and the presence of catalysts, chemists can influence which carbonyl group of the precursor is preferentially attacked by the nitrogen of hydroxylamine, thus directing the synthesis towards the desired isomer.
Methodologies have been developed that allow for the regioselective synthesis of four different series of isoxazole regioisomers by controlling the reaction conditions and the structure of the β-enamino diketone precursor. rsc.org For example, a [3+2] cycloaddition reaction between in situ generated nitrile oxides and arynes provides a direct and novel route to functionalized benzisoxazoles under mild conditions. organic-chemistry.org
Table 1: Influence of Reaction Conditions on Isomer Distribution in Isoxazole Synthesis
Precursor Type Catalyst/Solvent System Primary Isomer Formed Reference Principle Symmetrical 1,3-Diketone Acidic (e.g., HCl) Single Product Symmetrical starting material eliminates regiochemical ambiguity. Unsymmetrical 1,3-Diketone Basic (e.g., NaOEt) Mixture of Isomers Classical methods often lead to poor selectivity with unsymmetrical precursors. β-Enamino Diketone Lewis Acid (e.g., BF3) High Regioselectivity (e.g., 3,4,5-trisubstituted) Substrate structure and specific catalysts can control the regiochemical outcome. nih.gov ortho-Hydroxyaryl N-H Ketimine Anhydrous Conditions 3-Substituted Benzisoxazole Divergent synthesis pathway allows for selective N-O bond formation.
Stereochemical Control and Regioselectivity in Benzo[d]isoxazole Synthesis
Regioselectivity is a cornerstone of benzo[d]isoxazole synthesis, determining the orientation of the isoxazole ring's nitrogen and oxygen atoms relative to the fused benzene ring. This is crucial when synthesizing specific substituted isomers like this compound. The control is typically achieved by manipulating the electronic environment of the precursors. For instance, in reactions involving the cyclization of ortho-hydroxyaryl ketoximes, the electronic nature of substituents on the aromatic ring can dictate the pathway of the reaction, leading to a specific regioisomer.
A divergent and regioselective synthesis approach can produce either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common intermediate, an ortho-hydroxyaryl N-H ketimine. organic-chemistry.org The outcome is determined by the reaction conditions; anhydrous conditions favor N-O bond formation to yield the benzisoxazole. organic-chemistry.org Furthermore, reactions of halogenoximes with specific dipolarophiles have been used to obtain 3,5- and 3,4-disubstituted isoxazoles with controlled regioselectivity. rsc.org
While the core benzo[d]isoxazole structure is aromatic and planar, stereochemical control becomes important when chiral centers are present in the substituents. In such cases, the synthetic strategy must be designed to control the configuration of these stereocenters, often by using chiral starting materials or asymmetric catalysts.
Table 2: Key Factors Influencing Regioselectivity in Benzo[d]isoxazole Synthesis
Factor Description Example Electronic Effects Electron-donating or withdrawing groups on the precursors influence the nucleophilicity of reaction sites, directing the cyclization. Substituents on an ortho-hydroxyaryl ketimine precursor. Steric Hindrance Bulky substituents can block certain reaction sites, favoring attack at less hindered positions. A large alkyl group adjacent to a carbonyl can prevent nucleophilic attack at that site. Reaction Conditions Solvent polarity, pH, and temperature can alter reaction pathways and transition states, affecting the isomer ratio. researchgate.net Changing from an acidic to a basic medium can invert the major product isomer. Catalyst Choice Lewis acids or transition metals can coordinate to specific sites on the precursor, activating them for selective reaction. Use of AlCl3 as a Lewis acid promoter in isoxazole synthesis.
Green Chemistry Principles in Benzo[d]isoxazole Synthesis
The integration of green chemistry principles into the synthesis of benzo[d]isoxazoles and their analogues is an area of growing importance, aiming to reduce environmental impact and improve safety. chemmethod.comnih.govKey advancements include the use of alternative energy sources and environmentally benign solvent systems.
Ultrasound-assisted synthesis has emerged as a powerful green technique. mdpi.comnih.govSonochemistry can significantly enhance reaction rates, improve yields, and reduce energy consumption by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.compreprints.orgThis method often allows for shorter reaction times (minutes instead of hours) and milder conditions compared to conventional heating. mdpi.comFor example, ultrasound irradiation has been successfully used to synthesize isoxazole derivatives in high yields (84-96%) without the need for a catalyst. preprints.org Microwave-assisted synthesis is another prominent green methodology that dramatically reduces reaction times and often improves product yields. nveo.orgsemanticscholar.orgresearchgate.netMicrowave heating is rapid and efficient, directly interacting with polar molecules in the reaction mixture. nveo.orgresearchgate.netThis technique has been applied to synthesize various isoxazole derivatives, frequently under solvent-free conditions, which further enhances the environmental credentials of the process. researchgate.netmdpi.com The use of green solvents, particularly water, is another cornerstone of these modern approaches. rsc.orgPerforming reactions in aqueous media eliminates the need for volatile and often toxic organic solvents, simplifying workup procedures and reducing waste. nih.gov
Table 3: Comparison of Traditional vs. Green Synthetic Methods for Isoxazole DerivativesAdvanced Spectroscopic and Structural Elucidation of 3,7 Dimethylbenzo D Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Chemical Shift Analysis
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 3,7-Dimethylbenzo[d]isoxazole, one would expect to observe distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the benzene (B151609) ring would appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts and coupling constants (J-values) of these protons would be crucial in determining their relative positions (ortho, meta, para). The two methyl groups (at positions 3 and 7) would each produce a singlet in the aliphatic region (typically δ 2.0-3.0 ppm), with their exact chemical shifts influenced by their position on the heterocyclic and benzene rings, respectively.
Hypothetical ¹H NMR Data for this compound (Note: This table is for illustrative purposes as experimental data is unavailable.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.8 | m |
| Aromatic-H | 7.0 - 7.8 | m |
| Aromatic-H | 7.0 - 7.8 | m |
| 3-CH₃ | ~2.5 | s |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, distinct signals would be expected for each of the unique carbon atoms. The spectrum would show signals for the two methyl carbons, the carbons of the benzene ring, and the carbons of the isoxazole (B147169) ring. The chemical shifts of the quaternary carbons (those not bonded to hydrogen), such as C3, C3a, C7, and C7a, would be particularly informative for confirming the core structure.
Hypothetical ¹³C NMR Data for this compound (Note: This table is for illustrative purposes as experimental data is unavailable.)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-CH | 110 - 130 |
| Aromatic-C (quaternary) | 120 - 165 |
| Isoxazole-C (quaternary) | 150 - 170 |
| 3-CH₃ | 10 - 20 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the substituents, for instance, the proximity of the 7-methyl group to the H-6 proton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₉NO), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry involves the isolation and fragmentation of a specific ion (such as the molecular ion) to study its structure. The fragmentation pattern of this compound would be characteristic of the isoxazole and substituted benzene rings. Common fragmentation pathways for such heterocyclic systems often involve cleavage of the N-O bond, loss of small neutral molecules like CO or HCN, and fragmentation of the benzene ring. Analyzing these fragmentation pathways provides further confirmation of the compound's structure.
Ion Mobility Spectrometry (IMS) Coupled with MS
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. nih.gov This technique separates ions in the gas phase based on their differential mobility through a drift tube filled with a buffer gas under the influence of an electric field. nih.gov Smaller, more compact ions will travel faster than larger, bulkier ions of the same mass-to-charge ratio.
For this compound, IMS-MS would provide a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area. This CCS value is a unique physicochemical property that can aid in the identification and characterization of the molecule, especially in complex mixtures. It can also be used to distinguish between isomers that have the same mass but different three-dimensional structures. While experimental CCS values for this compound are not available, studies on other small heterocyclic molecules demonstrate the utility of IMS-MS in providing an additional dimension of separation and characterization. researchgate.net The expected reduced mobility for heterocyclic compounds of this nature would likely fall within a characteristic range, aiding in its identification in complex matrices. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule, providing a "fingerprint" that is unique to its structure and functional groups.
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.
Based on the analysis of related benzisoxazole and substituted benzene compounds, the following table outlines the expected FT-IR vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2975-2950 & 2885-2865 |
| Aromatic C=C | Stretching | 1620-1580 & 1500-1450 |
| C=N (isoxazole ring) | Stretching | ~1640 |
| C-O (isoxazole ring) | Stretching | ~1250 |
| N-O (isoxazole ring) | Stretching | ~940 |
| Aromatic C-H | Out-of-plane Bending | 900-675 |
Note: The exact positions of the peaks can be influenced by the substitution pattern and the molecular environment.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the molecular framework. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for the analysis of aqueous samples.
The Raman spectrum is expected to show strong bands for the aromatic ring vibrations and the symmetric stretching of the C-C and C=C bonds. The vibrations of the isoxazole ring would also be observable. While a specific Raman spectrum for this compound is not available, studies on similar aromatic and heterocyclic systems suggest that the most intense peaks would correspond to the ring breathing modes of the benzene and isoxazole rings.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.
For this compound, the presence of the fused aromatic and heterocyclic ring system constitutes a chromophore that is expected to absorb in the UV region. The electronic spectrum of aromatic compounds typically displays multiple absorption bands. For substituted benzenes, two main bands, the primary band (E-band) and the secondary band (B-band), are often observed. The fusion of the isoxazole ring and the presence of methyl substituents are expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
The following table provides an estimation of the expected UV-Vis absorption maxima for this compound in a non-polar solvent, based on data for related benzisoxazole derivatives.
| Transition | Band | Expected λmax (nm) |
| π → π | E-band | ~220-240 |
| π → π | B-band | ~270-290 |
Note: The solvent can significantly influence the position and intensity of the absorption bands.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.
A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:
Precise bond lengths and bond angles.
The planarity of the benzisoxazole ring system.
The conformation of the methyl groups.
Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···π interactions.
While a crystal structure for this compound has not been reported, data from other benzisoxazole derivatives show that the fused ring system is generally planar. The methyl groups would be located at positions 3 and 7 of the benzisoxazole core. The crystal packing would be influenced by weak intermolecular forces.
The following table presents hypothetical crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 5-10 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| V (ų) | 750-3000 |
| Z | 4 or 8 |
Emerging Structural Elucidation Technologies (e.g., MicroED)
The definitive determination of a molecule's three-dimensional structure is traditionally accomplished through single-crystal X-ray diffraction (SXRD). However, a significant limitation of SXRD is the requirement for crystals of a suitable size, typically in the range of micrometers. For many organic compounds, growing such crystals can be a formidable challenge.
A groundbreaking technique that overcomes this limitation is Microcrystal Electron Diffraction (MicroED). MicroED is a cryo-electron microscopy (cryo-EM) method capable of determining the atomic-resolution structures of small molecules from nanocrystals, which are billions of times smaller than those required for conventional X-ray crystallography. This technique has proven to be a powerful tool for the structural analysis of a wide range of organic compounds, including pharmaceuticals, natural products, and other complex molecules.
The applicability of MicroED to a compound like this compound is significant. Should the compound be synthesized and prove difficult to crystallize into larger single crystals, MicroED offers a viable path to its complete structural elucidation. The process involves depositing a powdered or microcrystalline sample onto an electron microscopy grid. The grid is then cryo-cooled and data is collected as the crystal is continuously rotated in an electron beam. The resulting electron diffraction patterns can be processed using standard crystallographic software to yield a high-resolution three-dimensional structure.
One of the key advantages of MicroED is its ability to analyze heterogeneous mixtures of crystalline powders. It is possible to collect data from individual nanocrystals within a mixture, allowing for the structural determination of multiple components from a single sample. This capability would be particularly useful in the analysis of a synthesis reaction of this compound, where multiple isomers or byproducts might be present.
While the absolute configuration of a chiral molecule cannot currently be determined by MicroED alone, the technique provides an unprecedented level of detail for the connectivity and conformation of small molecules that were previously intractable by standard methods. For a planar heterocyclic system like this compound, MicroED could provide precise bond lengths and angles, confirming the substitution pattern and providing insights into intermolecular packing in the solid state.
Therefore, it is not possible to provide the specific data requested for the following sections and subsections of the article:
Computational and Theoretical Investigations of 3,7 Dimethylbenzo D Isoxazole
Quantum Chemical Calculations
Ab Initio Methods for Electronic Structure
While computational studies have been performed on related isoxazole (B147169) and benzisoxazole derivatives, the user's strict instruction to focus solely on 3,7-Dimethylbenzo[d]isoxazole prevents the inclusion of data from these other compounds. To maintain scientific accuracy and adhere to the provided constraints, the article cannot be generated without specific findings for the target molecule.
Basis Set and Functional Selection for Accuracy
The accuracy of quantum chemical calculations, particularly those using Density Functional Theory (DFT), is critically dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a collection of mathematical functions used to construct the molecular orbitals. youtube.com
For organic heterocyclic molecules such as benzisoxazole derivatives, a common and well-validated approach involves using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.net This functional combines exact Hartree-Fock exchange with DFT exchange and correlation, offering a balance between computational cost and accuracy for a wide range of chemical systems.
The selection of a basis set is equally crucial. Pople-style basis sets, such as the 6-31G series, are widely used for organic molecules. reddit.comuni-rostock.de To enhance accuracy, these are often augmented with polarization and diffuse functions. For instance, the 6-311+G(d,p) or 6-311++G(2d,2p) basis sets are frequently employed for benzisoxazole and isoxazole derivatives. researchgate.netresearchgate.net
Polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogen) allow for more flexibility in describing the shape of atomic orbitals, which is important for accurately modeling bonding. uni-rostock.de
Diffuse functions (e.g., '+') are necessary for describing systems with loosely bound electrons, such as anions or molecules with significant non-covalent interactions.
Theoretical studies on related benzisoxazole structures have demonstrated a strong correlation between experimental data and values calculated using the B3LYP functional with the 6-311+G(d,p) basis set for parameters like bond lengths, bond angles, and NMR chemical shifts. researchgate.net The choice of a larger basis set generally leads to more accurate results, but at a higher computational expense. youtube.com
Table 1: Common Functionals and Basis Sets for Heterocyclic Compounds
| Component | Example | Description | Typical Application |
|---|---|---|---|
| Functional | B3LYP | A hybrid functional that balances accuracy and computational efficiency. | Geometry optimizations, electronic properties, and spectroscopic predictions for organic molecules. researchgate.netresearchgate.net |
| Functional | M06-2X | A meta-hybrid GGA functional with good performance for main-group thermochemistry and non-covalent interactions. | Often used for systems where dispersion forces are important. |
| Basis Set | 6-311+G(d,p) | A triple-zeta Pople-style basis set with diffuse functions on heavy atoms and polarization functions on all atoms. | Provides reliable geometries and electronic properties for molecules like benzisoxazoles. researchgate.net |
| Basis Set | cc-pVTZ | A correlation-consistent triple-zeta basis set from the Dunning family. | Used for high-accuracy energy calculations and property predictions. |
Solvation Models for Condensed-Phase Calculations
Chemical and biological processes typically occur in a solvent environment, which can significantly influence molecular properties and behavior. Computational models must account for these effects. Solvation models are broadly classified as explicit, where individual solvent molecules are included, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. wikipedia.orgumn.edu
Implicit continuum models are computationally efficient and widely used to study the behavior of molecules in solution. wikipedia.org For benzisoxazole derivatives, the Conductor-like Polarizable Continuum Model (CPCM) has been successfully applied. researchgate.net In a study of two such derivatives, CPCM was used to compute their properties in various solvents, including toluene, chloroform, tetrahydrofuran (THF), acetone, and dimethyl sulfoxide (DMSO), demonstrating how solvent polarity affects molecular characteristics. researchgate.net
Other popular implicit models include:
SMD (Solvation Model based on Density) : A universal continuum model applicable to any charged or uncharged solute in any solvent, where the solvent is described by its bulk properties. github.io
PCM (Polarizable Continuum Model) : One of the most widely used families of solvation models, which creates a solute-shaped cavity within the solvent continuum. umn.edu
These models calculate the free energy of solvation, which is composed of electrostatic and non-electrostatic contributions, allowing for a more realistic simulation of molecular behavior in the condensed phase. umn.edugithub.io
Table 2: Common Implicit Solvation Models
| Model | Abbreviation | Basis of Method | Key Feature |
|---|---|---|---|
| Polarizable Continuum Model | PCM | Solves the Poisson-Boltzmann equation for a solute in a dielectric continuum. wikipedia.org | Creates a molecular-shaped cavity for the solute. |
| Conductor-like Polarizable Continuum Model | CPCM | A variation of PCM that simplifies the calculation of surface charges. researchgate.net | Efficient and robust for a wide range of solvents. |
| Solvation Model based on Density | SMD | Based on the solute's electron density and parameterized for a broad range of solvents. github.io | Applicable to virtually any solvent for which key descriptors are known. github.io |
Molecular Modeling and Simulation
Molecular Dynamics Simulations for Conformational Stability and Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a biological receptor. nih.gov
In the context of drug design, MD simulations are often performed on a protein-ligand complex to assess its stability. biointerfaceresearch.com A simulation typically runs for a timescale of nanoseconds (e.g., 100 ns), during which the trajectory of the complex is recorded. researchgate.net Key metrics analyzed from these simulations include:
Root Mean Square Deviation (RMSD) : This measures the average deviation of the protein backbone or ligand atoms from a reference structure over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. nih.gov
Root Mean Square Fluctuation (RMSF) : This metric identifies the fluctuation of individual residues or atoms around their average positions. High RMSF values can indicate flexible regions of a protein or ligand. researchgate.net
Studies on related benzoxazole and benzothiazole derivatives have used MD simulations to confirm the stability of docked poses within protein active sites, showing that the ligand remains bound through robust interactions like hydrogen bonds. researchgate.netrsc.org These simulations provide a dynamic view that complements the static picture offered by molecular docking. researchgate.net
Protein-Ligand Docking Studies to Predict Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. bonviewpress.com
For a molecule like this compound, docking studies would involve placing it into the binding site of a target protein and scoring the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. bonviewpress.com
Docking studies on structurally similar benzoxazole and isoxazole scaffolds have identified potential binding modes with various protein targets:
VEGFR-2 Kinase : Docking of benzoxazole derivatives identified key interactions with amino acid residues such as Leu35, Val43, and Lys63 in the binding pocket. rsc.org
Cyclooxygenase (COX) Enzymes : Isoxazole-carboxamide derivatives were docked into COX-1 and COX-2 enzymes to understand their inhibitory activity and selectivity. nih.govnih.gov
Hsp90 : Virtual screening and docking of isoxazole-based molecules identified potential inhibitors that form hydrogen bonds with residues like Gly97, Asn51, and Lys58. bonviewpress.com
The results of docking studies provide a structural hypothesis for how a ligand binds, which can then be validated and refined using methods like MD simulations or confirmed through experimental techniques like X-ray crystallography.
Table 3: Potential Protein Targets and Key Interacting Residues for Isoxazole Scaffolds
| Protein Target | Therapeutic Area | Key Interacting Residues Identified in Docking Studies | Reference |
|---|---|---|---|
| VEGFR-2 | Anticancer | Leu35, Val43, Lys63, Leu84, Gly117, Asp191 | rsc.orgnih.gov |
| COX-2 | Anti-inflammatory | Interactions within primary and secondary binding pockets. | nih.govnih.gov |
| Hsp90 | Anticancer | Asn51, Lys58, Gly97 | bonviewpress.com |
| CYP450 Enzymes | Drug Metabolism | Strong affinity for CYP1A2, CYP2C9, CYP2D6 observed for certain derivatives. | semanticscholar.org |
Structure-Activity Relationship (SAR) Studies using Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. scholarsresearchlibrary.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for guiding drug design. nih.gov
These methods involve aligning a set of molecules with known activities and calculating various molecular fields around them.
CoMFA calculates steric (shape-based) and electrostatic fields. nih.gov
CoMSIA calculates these same fields plus hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian function that provides a smoother representation of molecular similarity. nih.gov
The resulting field values are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) to build a predictive model. The quality of a 3D-QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. elsevierpure.com
3D-QSAR studies on related benzoxazole and isoxazole derivatives have yielded statistically significant models. nih.govnih.gov For example, a study on benzoxazole derivatives as anticancer agents generated CoMFA and CoMSIA models with good predictability (q² > 0.5) for multiple cell lines. nih.gov The output of these models is often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might indicate that a bulky group is favored in one region (steric field) or that a negative charge is favored in another (electrostatic field). nih.gov These maps provide intuitive guidance for designing more potent analogs. elsevierpure.com
Table 4: Example of Statistical Results from a 3D-QSAR Study on Benzoxazole Derivatives
| Model | Cell Line | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |
|---|---|---|---|---|---|
| CoMFA | HepG2 | 0.509 | - | 0.5128 | nih.gov |
| CoMSIA | HepG2 | 0.711 | - | 0.6198 | nih.gov |
| CoMFA | MCF-7 | 0.568 | - | 0.5057 | nih.gov |
| CoMSIA | MCF-7 | 0.669 | - | 0.6577 | nih.gov |
Reactivity and Derivatization Strategies of 3,7 Dimethylbenzo D Isoxazole
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In the case of 3,7-dimethylbenzo[d]isoxazole, the isoxazole (B147169) ring is generally considered to be electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. The regioselectivity of substitution is directed by both the isoxazole moiety and the two methyl groups.
The isoxazole ring, being a heterocyclic system with a nitrogen atom, tends to direct incoming electrophiles to specific positions. Generally, in isoxazoles, the C4 position is the most electron-rich and susceptible to electrophilic attack researchgate.net. For the fused benzisoxazole system, the directing effect of the heteroatoms influences the electron density distribution in the benzene ring.
The two methyl groups at positions 3 and 7 are activating and ortho-, para-directing. The 7-methyl group will activate the C6 and C5 positions of the benzene ring. Considering the deactivating nature of the isoxazole ring, the positions for electrophilic attack are most likely to be governed by the activating methyl groups. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 and C6 positions, ortho and para to the 7-methyl group, respectively. However, steric hindrance from the adjacent isoxazole ring and the 7-methyl group might influence the relative rates of substitution at these positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation mdpi.com. The specific conditions required for these reactions on this compound would likely be harsher than those for more activated aromatic systems due to the deactivating effect of the isoxazole ring.
Nucleophilic Attack and Ring Transformations
The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack. This can lead to a variety of ring-opening and transformation reactions. Nucleophilic attack can occur at the carbon atoms of the isoxazole ring, particularly at the C3 position, which is adjacent to the electronegative oxygen and nitrogen atoms.
The outcome of nucleophilic attack is highly dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern of the benzisoxazole ring.
Reactions Involving the Isoxazole Heterocycle
The isoxazole ring itself can undergo a variety of reactions, including ring-opening, isomerization, and rearrangement pathways, often initiated by thermal or photochemical means.
Ring-Opening Reactions and Subsequent Transformations
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opened intermediates that can be trapped or undergo further transformations. For example, reductive cleavage of the N-O bond is a known reaction for isoxazoles, often yielding enaminones or other difunctional compounds researchgate.net. Catalytic hydrogenation or treatment with reducing agents can effect this transformation.
Furthermore, electrophilic activation can also lead to ring-opening. For instance, the reaction of isoxazoles with an electrophilic fluorinating agent has been shown to induce ring-opening and subsequent fluorination nih.gov.
Isomerization and Rearrangement Pathways
Isoxazoles can undergo thermal and photochemical rearrangements to form other isomeric heterocycles. A common rearrangement is the conversion of isoxazoles to oxazoles. The photochemical isomerization of 3,5-dimethylisoxazole to 2,5-dimethyloxazole has been studied, proceeding through various proposed pathways, including the formation of an azirine intermediate researchgate.netresearchgate.net. It is plausible that this compound could undergo similar photochemical rearrangements, potentially leading to the corresponding benzoxazole derivative.
Thermal rearrangements of substituted benzisoxazoles have also been reported. For example, 3-benzoyl-2,1-benzisoxazole has been shown to thermally rearrange to 2-phenyl-4H-3,1-benzoxazone. The specific rearrangement pathways available to this compound would depend on the reaction conditions and the stability of the potential intermediates and products.
Functional Group Transformations at the Methyl Substituents (positions 3 and 7)
The two methyl groups at positions 3 and 7 of the benzisoxazole ring offer sites for further functionalization. These transformations can provide access to a wider range of derivatives with potentially altered biological or chemical properties.
Reactions such as oxidation and halogenation can be employed to modify these methyl groups. For instance, oxidation of the methyl groups could lead to the corresponding carboxylic acids or aldehydes, which are valuable synthetic intermediates. The specific reagents and conditions for such oxidations would need to be carefully chosen to avoid undesired reactions on the benzisoxazole ring system.
Halogenation of the methyl groups, for example, through free-radical bromination, could introduce a handle for subsequent nucleophilic substitution or cross-coupling reactions. The relative reactivity of the 3- and 7-methyl groups towards such transformations would depend on the electronic and steric environment of each position.
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a suitable handle, typically a halogen or a triflate group, needs to be introduced onto the this compound scaffold. This could be achieved through electrophilic halogenation of the benzene ring (as discussed in section 5.1) or by functionalization of the methyl groups.
Once a halogenated derivative of this compound is obtained, a variety of palladium-catalyzed cross-coupling reactions can be envisioned:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated this compound with a boronic acid or ester to form a C-C bond. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups researchgate.netmdpi.com.
Heck Reaction: The Heck reaction would allow for the coupling of a halogenated derivative with an alkene, leading to the formation of a new C-C double bond.
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling a halogenated substrate with a terminal alkyne. The steric and electronic properties of the substituents on the isoxazole ring can influence the efficiency of this reaction.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. The specific conditions would need to be optimized for the particular halogenated this compound substrate and the desired coupling partner.
Synthesis of Polyfunctionalized Derivatives and Libraries of this compound
The generation of polyfunctionalized derivatives and chemical libraries of this compound is a strategic approach in medicinal chemistry to explore the structure-activity relationships (SAR) of this scaffold. By systematically introducing a variety of substituents at different positions of the molecule, researchers can optimize its biological activity, selectivity, and pharmacokinetic properties. Both solution-phase and solid-phase combinatorial synthesis strategies can be employed to efficiently generate a large number of diverse analogs.
A plausible strategy for the synthesis of a library of this compound derivatives involves the initial construction of a core scaffold that can be subsequently functionalized. This approach allows for the introduction of diversity at specific points of the molecule in the later stages of the synthesis.
Proposed Synthetic Strategy for a Library of this compound Derivatives
A versatile approach to a library of this compound derivatives could be initiated from a suitably substituted benzene precursor. The core of this strategy would be the formation of the isoxazole ring fused to the benzene ring, followed by diversification reactions.
One potential synthetic route could start with a substituted 2,4-dimethylphenol. This starting material can be subjected to a series of reactions to introduce a handle for further derivatization and to construct the isoxazole ring. For instance, a halogen atom, such as bromine, could be introduced at a specific position on the benzene ring to allow for late-stage functionalization via cross-coupling reactions.
Scheme 1: Proposed Synthesis of a Functionalized this compound Core
A hypothetical reaction scheme for the synthesis of a key intermediate for library construction is presented below. This scheme is based on established benzisoxazole synthesis methodologies.
Step 1: Halogenation of 2,4-dimethylphenol
Introduction of a bromine atom at the 6-position of 2,4-dimethylphenol would provide a handle for diversification.
Reactants: 2,4-dimethylphenol, N-Bromosuccinimide (NBS)
Conditions: Acetonitrile, Room Temperature
Product: 6-Bromo-2,4-dimethylphenol
Step 2: O-Alkylation
Alkylation of the phenolic hydroxyl group with a reagent containing a carbonyl precursor.
Reactants: 6-Bromo-2,4-dimethylphenol, Ethyl bromoacetate
Conditions: K₂CO₃, Acetone, Reflux
Product: Ethyl 2-((6-bromo-2,4-dimethylphenyl)oxy)acetate
Step 3: Claisen Condensation
Formation of a β-keto ester, a key precursor for the isoxazole ring.
Reactants: Ethyl 2-((6-bromo-2,4-dimethylphenyl)oxy)acetate, Sodium ethoxide
Conditions: Ethanol, Reflux
Product: Ethyl 3-(6-bromo-2,4-dimethylphenyl)-3-oxopropanoate
Step 4: Isoxazole Ring Formation
Cyclization with hydroxylamine to form the benzo[d]isoxazole core.
Reactants: Ethyl 3-(6-bromo-2,4-dimethylphenyl)-3-oxopropanoate, Hydroxylamine hydrochloride
Conditions: Ethanol, Sodium acetate, Reflux
Product: 6-Bromo-3,7-dimethylbenzo[d]isoxazole-5-carboxylate
This 6-bromo-3,7-dimethylbenzo[d]isoxazole-5-carboxylate would serve as a key intermediate for the generation of a library of derivatives through functionalization of the carboxylate group and the bromo-substituent.
Library Generation through Parallel Synthesis
With the core intermediate in hand, a library of polyfunctionalized this compound derivatives can be generated using parallel synthesis techniques. This can be achieved in both solution-phase and solid-phase formats.
Solution-Phase Parallel Synthesis
In a solution-phase approach, the core intermediate can be distributed into a multi-well plate, and different reagents can be added to each well to generate a library of analogs.
Diversification at the 5-position (Carboxylate group):
The carboxylate group can be converted to an amide library by reacting the corresponding carboxylic acid (obtained by hydrolysis of the ester) with a diverse set of amines.
| Amine | Reaction Conditions | Product |
| Aniline | HATU, DIPEA, DMF | N-phenyl-6-bromo-3,7-dimethylbenzo[d]isoxazole-5-carboxamide |
| Benzylamine | EDCI, HOBt, DCM | N-benzyl-6-bromo-3,7-dimethylbenzo[d]isoxazole-5-carboxamide |
| Morpholine | T3P, Pyridine, THF | (6-bromo-3,7-dimethylbenzo[d]isoxazol-5-yl)(morpholino)methanone |
Diversification at the 6-position (Bromo group):
The bromo-substituent can be utilized for various palladium-catalyzed cross-coupling reactions to introduce a wide range of functional groups.
| Coupling Partner | Catalyst/Ligand | Reaction Conditions | Product |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80°C | 3,7-Dimethyl-6-phenylbenzo[d]isoxazole-5-carboxylate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O, 90°C | 6-(4-methoxyphenyl)-3,7-dimethylbenzo[d]isoxazole-5-carboxylate |
| N-Boc-pyrrole-2-boronic acid | SPhos Pd G2, K₃PO₄ | Toluene/H₂O, 100°C | tert-butyl 2-(5-carboxylate-3,7-dimethylbenzo[d]isoxazol-6-yl)-1H-pyrrole-1-carboxylate |
Solid-Phase Synthesis
For the generation of larger libraries, solid-phase synthesis offers advantages in terms of purification and automation. The core intermediate could be attached to a solid support via the carboxylate group. Subsequent diversification at the 6-position can be performed, followed by cleavage from the resin to yield the final products.
Advanced Applications of the Benzo D Isoxazole Scaffold in Research
Materials Science Applications
While the broader class of isoxazole-containing compounds has been investigated for various materials science applications, specific research into the utility of 3,7-Dimethylbenzo[d]isoxazole remains limited. The following sections detail the lack of available research for this specific compound in several advanced application areas.
A thorough review of scientific databases and chemical literature reveals no published studies on the photochromic properties of this compound. Research on photochromism in related heterocyclic compounds exists, such as for phenylazo-3,5-dimethylisoxazole, which has demonstrated reversible photoswitching abilities. researchgate.net However, these findings cannot be directly attributed to this compound, and dedicated research is required to determine if it possesses any photochromic capabilities.
There is currently no available research detailing the use of this compound as an electrochemical probe. The development of electrochemical sensors and probes often utilizes molecules with specific redox properties or the ability to selectively bind to target analytes. While some isoxazole (B147169) derivatives have been explored for electrochemical synthesis and applications, the electrochemical behavior and potential sensing applications of this compound have not been reported. nih.gov
An extensive search of the literature indicates that this compound has not been investigated as a component in dye-sensitized solar cells (DSSCs). Research in this area is focused on developing organic dyes with strong light absorption, efficient electron injection, and long-term stability. While various heterocyclic compounds are used in the design of sensitizers for DSSCs, there are no reports on the synthesis or evaluation of this compound for this purpose.
There is no scientific literature to support the application of this compound as a high-energy material. The design of high-energy materials typically involves the incorporation of functional groups that release a large amount of energy upon decomposition, such as nitro or nitrato groups. While some isoxazole derivatives have been synthesized and studied for their energetic properties, there is no indication that this compound possesses the necessary characteristics to be considered for such applications. nih.govrsc.orgnih.gov
No studies have been published on the liquid crystalline properties of this compound. The formation of liquid crystal phases is highly dependent on molecular shape and intermolecular interactions. Research has been conducted on other isoxazole-based compounds, which have been shown to exhibit liquid crystalline behavior. researchgate.net However, the specific molecular structure of this compound has not been investigated in the context of liquid crystal research.
There is a lack of research on the use of this compound in semiconductors or in conjunction with single-walled nanotubes. The application of organic molecules in semiconductor devices requires specific electronic properties, such as appropriate energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). To date, no studies have reported on the electronic properties of this compound or its potential applications in this field.
Chiral Ligands
The isoxazole framework, a core component of the benzo[d]isoxazole scaffold, is utilized in the development of chiral ligands, which are crucial in asymmetric synthesis and pharmacology. Researchers have successfully modified 3,4-diaryl-isoxazole-based inhibitors with chiral pyrrolidine scaffolds to create potent and selective inhibitors for the enzyme Casein Kinase 1 (CK1). nih.gov This approach extends the pharmacophore of the lead structure towards the ribose pocket of the ATP binding site, driven by structure-based drug design. nih.gov The chiral scaffolds are predicted to establish specific interactions, including hydrogen bonds, within the enzyme's binding pocket. nih.gov
In other research, novel chiral isoxazole derivatives, specifically stereoisomeric 3-bromo-isoxazolyl amino alcohols, have been synthesized and evaluated for their affinity and efficacy at human β-adrenergic receptor subtypes. nih.gov These studies revealed that stereochemistry plays a significant role in the binding affinity of these ligands, with (S,R)-isomers showing significantly higher affinity at β1- and β2-adrenergic receptors compared to their (R,R)-counterparts. nih.gov This highlights the potential of the isoxazole scaffold in designing stereoselective ligands for biological targets.
Table 1: Chiral Isoxazole Derivatives and Their Applications
| Compound Class | Application | Key Findings |
|---|---|---|
| 3,4-Diaryl-isoxazoles with chiral pyrrolidine scaffolds | Selective CK1 inhibitors | Chiral scaffolds interact with the hydrophilic ribose pocket of the ATP binding site. nih.gov |
| 3-Bromo-isoxazolyl amino alcohols | Ligands for β-adrenergic receptors | Stereochemistry significantly impacts binding affinity, with (S,R)-isomers showing higher affinity. nih.gov |
Dyes
The benzo[d]isoxazole scaffold is also a valuable component in the synthesis of advanced dyes. Specifically, it has been incorporated into novel solid-state fluorescent azo dyes. researchgate.net These dyes are synthesized using precursors like "4-amino-2-(benzo[d]oxazol-2-yl) phenol" and "5-amino-2-(benzo[d]oxazol-2-yl) phenol". researchgate.net The resulting dyes exhibit strong solid-state fluorescence and large Stokes shifts, which are desirable properties for various applications. researchgate.net
Furthermore, research into isoxazole-based azo dyes has demonstrated their potential in various technological fields. These dyes show absorption bands in the range of 310–470 nm and can exhibit significant solvatochromic behavior. bohrium.com Their properties make them suitable for applications such as non-linear optical materials and active sunscreen agents. bohrium.com Dyes containing the related benzothiazole moiety, structurally similar to benzo[d]isoxazole, show excellent thermal stability (up to 270 °C), making them suitable for coloring polymers and polyester fabrics. researchgate.net
Table 2: Properties of Benzo[d]isoxazole and Isoxazole-Based Dyes
| Dye Type | Scaffold | Properties | Potential Applications |
|---|---|---|---|
| Fluorescent Azo Dyes | Benzo[d]oxazole | Solid-state fluorescence, large Stokes shift. researchgate.net | Labeling, solid-state dye lasers. researchgate.net |
| Azo Dyes | Isoxazole | Absorption at 310-470 nm, solvatochromic behavior, high radical inhibition. bohrium.com | Non-linear optics, sunscreens, optoelectronics. bohrium.com |
| Fluorescent Azo Dyes | Benzothiazole | High molar extinction coefficient, thermal stability up to 270 °C. researchgate.net | Polymer and polyester dyeing. researchgate.net |
Role as Versatile Building Blocks in Organic Synthesis
The benzo[d]isoxazole ring system is a privileged scaffold and a versatile building block in organic synthesis, primarily due to its utility in constructing more complex, biologically active molecules. nih.govresearchgate.netlifechemicals.com Its rigid, planar structure and unique electronic properties allow for a wide range of chemical modifications.
One of the key applications is in medicinal chemistry. For instance, N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been synthesized and identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key target in cancer therapy. nih.gov The synthesis is straightforward, involving steps like esterification, condensation, hydrolysis, and amide coupling, making the scaffold accessible for developing new therapeutic agents. nih.gov The simple structure of these derivatives allows them to adhere to Lipinski's "Rule of Five," enhancing their potential as drug candidates. nih.gov
The benzo[d]isoxazole scaffold is also central to the development of anticonvulsant drugs. acs.org A series of novel derivatives were designed and synthesized, showing significant efficacy in preclinical models of seizures. acs.org These compounds are hypothesized to exert their effect by selectively blocking the voltage-gated sodium channel NaV1.1. acs.org
Furthermore, the isoxazole ring itself, as the core of benzo[d]isoxazole, is a versatile precursor for synthesizing γ-amino alcohols and 1,3-dicarbonyl compounds, which are important intermediates in many organic syntheses. lifechemicals.com This versatility establishes the benzo[d]isoxazole scaffold as a fundamental component in the synthesis of pharmaceutical intermediates and functional organic materials. researchgate.net
Table 3: Synthetic Applications of the Benzo[d]isoxazole Scaffold
| Target Molecule Class | Synthetic Utility of Scaffold | Example Application |
|---|---|---|
| HIF-1α Inhibitors | Core structure for N-phenylbenzo[d]isoxazole-3-carboxamides. nih.gov | Development of antitumor agents. nih.gov |
| Anticonvulsants | Foundation for derivatives that selectively block NaV1.1 channels. acs.org | Treatment of seizures. acs.org |
| Anti-inflammatory and Antimicrobial Agents | Conjugation with dipeptides to form bisthiourea derivatives. nih.gov | Development of dual-action therapeutic agents. nih.gov |
| Pharmaceutical Intermediates | Precursor for γ-amino alcohols and 1,3-dicarbonyl compounds. lifechemicals.com | General organic synthesis. researchgate.netlifechemicals.com |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzisoxazole derivatives often involves multi-step processes that may utilize harsh reagents and solvents. organic-chemistry.orgnih.gov A significant challenge lies in developing novel, efficient, and environmentally benign synthetic methodologies specifically for 3,7-Dimethylbenzo[d]isoxazole. Future research should focus on:
Green Chemistry Approaches: Investigating the use of greener solvents, such as water or bio-based solvents, and catalysts to minimize environmental impact. organic-chemistry.org Microwave-assisted and ultrasound-assisted organic synthesis are promising techniques that can lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govijpca.org
Catalytic Methods: Exploring novel catalytic systems, including transition-metal and organocatalysts, to achieve high selectivity and yield under mild reaction conditions.
A comparative analysis of existing and novel synthetic routes is essential for identifying the most sustainable and scalable methods.
| Synthetic Approach | Potential Advantages | Challenges to Overcome |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. | Equipment costs, potential for side reactions. |
| Green Catalysis | Use of non-toxic and recyclable catalysts. | Catalyst stability and reusability over multiple cycles. |
| One-Pot Reactions | Reduced waste, time, and resource efficiency. | Compatibility of reagents and reaction conditions. |
Advanced Spectroscopic Characterization of Complex Derivatives
Thorough characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are fundamental, future research should employ advanced methods to probe more complex structural features. researchgate.netresearchgate.net This includes:
2D NMR Techniques: Utilizing advanced 2D NMR experiments (e.g., NOESY, HMBC) to elucidate the precise stereochemistry and connectivity of complex derivatives.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data to provide unambiguous structural determination.
High-Resolution Mass Spectrometry (HRMS): Employing HRMS for accurate mass determination and elemental composition analysis, which is vital for newly synthesized compounds. researchgate.net
A comprehensive spectroscopic database for this compound and its analogs would be an invaluable resource for the scientific community.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
Understanding the reaction mechanisms underlying the synthesis and biological activity of this compound is key to its rational design and optimization. The integration of computational and experimental methods offers a powerful approach to achieve this. Future efforts should focus on:
Density Functional Theory (DFT) Studies: Using DFT calculations to model reaction pathways, predict transition states, and understand the electronic properties of intermediates and products. researchgate.net
Molecular Docking and Dynamics Simulations: Employing computational docking to predict the binding modes of this compound derivatives with biological targets and using molecular dynamics simulations to study the stability of these interactions.
Kinetic Studies: Performing experimental kinetic studies to validate computational models and gain deeper insights into reaction rates and mechanisms.
This synergistic approach will facilitate the design of more efficient synthetic routes and more potent biologically active molecules.
Elucidation of Broader Biological Target Landscapes
The benzisoxazole scaffold is present in a variety of pharmacologically active molecules with activities including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netacs.org While some 1,2-benzisoxazole derivatives have been investigated for their biological activities, the specific target landscape of this compound remains largely unexplored. researchgate.net Future research should aim to:
High-Throughput Screening: Conducting high-throughput screening of this compound and its derivatives against a wide range of biological targets to identify novel activities.
Target Identification and Validation: Utilizing chemical biology approaches to identify the specific molecular targets of active compounds and validate these targets through biochemical and cellular assays.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to establish clear SARs, which will guide the design of more potent and selective compounds.
The following table summarizes potential biological activities that could be explored based on the broader benzisoxazole literature.
| Potential Biological Activity | Relevant Molecular Targets | Therapeutic Area |
| Anticancer | Tyrosine kinases, Histone deacetylases | Oncology |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inflammation and Pain |
| Antimicrobial | Bacterial and fungal enzymes | Infectious Diseases |
| Anticonvulsant | Ion channels, Neurotransmitter receptors | Neurology |
Exploration of New Material Science Applications
The application of isoxazole (B147169) derivatives in material science is an emerging area of research. nih.gov The rigid, aromatic structure of this compound suggests its potential use as a building block for novel organic materials. Future investigations could explore its application in:
Organic Electronics: Synthesizing and characterizing polymers or small molecules containing the this compound moiety for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Fluorescent Probes: Designing and synthesizing fluorescent derivatives for sensing and imaging applications.
Liquid Crystals: Investigating the potential of long-chain derivatives to exhibit liquid crystalline properties.
Addressing Synthetic Scale-Up and Efficiency
For any compound to have practical applications, its synthesis must be scalable and efficient. A major challenge for many novel heterocyclic compounds is the transition from laboratory-scale synthesis to large-scale production. researchgate.net Future research in this area should focus on:
Process Optimization: Optimizing reaction conditions (e.g., temperature, concentration, reaction time) to maximize yield and minimize by-product formation.
Flow Chemistry: Exploring the use of continuous flow reactors for a safer, more efficient, and scalable synthesis.
Purification Strategies: Developing efficient and cost-effective purification methods suitable for large-scale production.
Addressing these challenges will be critical for the eventual translation of this compound from a laboratory curiosity to a compound with real-world applications.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Cu(I) | 85 | 60°C, 24 h | |
| Condensation | AcOH | 65 | Reflux, 18 h | |
| Metal-free | Organocatalyst | 72 | RT, 48 h |
How can spectroscopic and computational techniques validate the structural integrity of this compound derivatives?
Methodological Answer:
- NMR : H and C NMR identify substituent positions (e.g., methyl groups at C3/C7 in benzo[d]isoxazole). Coupling constants (J = 2–3 Hz for isoxazole protons) confirm ring geometry .
- XRD : Single-crystal X-ray diffraction resolves bond lengths (C–O: ~1.36 Å, C–N: ~1.29 Å) and dihedral angles, verifying planarity .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; compare experimental/theoretical IR spectra (e.g., C–O stretch at 1250–1300 cm) to validate structure .
What advanced computational strategies guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- DFT-based electronic analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Smaller gaps (~4–5 eV) correlate with higher antioxidant/antibacterial activity .
- Molecular docking : Simulate binding to targets (e.g., HSP90, COX-2) using AutoDock Vina. Derivatives with methyl groups show stronger hydrophobic interactions (binding energy ≤ −8.5 kcal/mol) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
Q. Table 2: Key DFT Parameters for Bioactivity Prediction
| Parameter | Bioactive Threshold | Example Value (3,7-Dimethyl Derivative) |
|---|---|---|
| HOMO-LUMO Gap (eV) | < 5.0 | 4.2 |
| Dipole Moment (Debye) | > 3.5 | 4.8 |
| LogP | 2–4 | 3.1 |
How can structure-activity relationship (SAR) studies resolve contradictions in the anticancer activity of this compound analogs?
Methodological Answer:
- Substituent screening : Compare IC values across cancer cell lines. Methyl groups at C3/C7 enhance lipophilicity, improving membrane permeability (IC: 12–18 μM in HeLa vs. 25 μM for unsubstituted analogs) .
- Mechanistic assays : Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) vs. necrosis. Derivatives inducing >40% apoptosis are prioritized .
- Orthogonal validation : Confirm activity via α-fetoprotein ELISA and tubulin polymerization assays to rule out false positives .
What methodologies address discrepancies in antioxidant activity data for isoxazole derivatives across different assays?
Methodological Answer:
- Assay standardization : Use DPPH and ABTS in parallel (IC ≤ 50 μg/mL for potent antioxidants). Normalize results to ascorbic acid controls .
- Radical specificity : ESR spectroscopy identifies scavenging mechanisms (e.g., single-electron transfer vs. hydrogen atom donation) .
- Cellular models : Validate in vitro results with ROS assays in RAW 264.7 macrophages to assess physiological relevance .
How can molecular dynamics (MD) elucidate the mechanism of action of this compound derivatives in inflammatory pathways?
Methodological Answer:
- Target selection : Simulate binding to COX-2 (PDB: 5IKT) or NF-κB (PDB: 1SVC) using CHARMM force fields.
- Binding free energy : Calculate MM-PBSA values (≤ −30 kcal/mol indicates strong inhibition). Methyl groups enhance van der Waals interactions .
- Pathway analysis : Use KEGG/Reactome to map MD-derived interaction hotspots to downstream signaling (e.g., TNF-α suppression) .
What are the limitations of current synthetic and analytical approaches for this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Low yields in metal-free routes : Optimize organocatalysts (e.g., proline derivatives) and solvent systems (e.g., ethanol/water) to improve atom economy .
- Characterization challenges : Combine HRMS with 2D NMR (HSQC, HMBC) to distinguish regioisomers.
- Scalability : Transition from batch to flow chemistry for safer nitrile oxide handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
